molecular formula C19H15ClN2O3S2 B2484233 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954044-46-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2484233
CAS No.: 954044-46-3
M. Wt: 418.91
InChI Key: OMXYPNJHTHJZSI-UHFFFAOYSA-N
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Description

This compound features a benzodioxole core (benzo[d][1,3]dioxol-5-yl) linked to a thiazole ring via an acetamide bridge. The thiazole is substituted at the 2-position with a (3-chlorobenzyl)thio group, imparting distinct electronic and steric properties. The benzodioxole moiety enhances metabolic stability, while the thioether linkage and chloro-substituted benzyl group may influence target binding and lipophilicity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-13-3-1-2-12(6-13)9-26-19-22-15(10-27-19)8-18(23)21-14-4-5-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXYPNJHTHJZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiazole derivative linked by an acetamide group. The synthesis typically involves multi-step organic reactions, including the formation of thiazole derivatives through condensation reactions and subsequent modifications to introduce the benzo[d][1,3]dioxole component.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable study demonstrated that related compounds exhibited significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .

The mechanisms underlying the anticancer effects of these compounds include:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest at various phases, contributing to their antiproliferative effects.

Data Summary

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
DoxorubicinHepG27.46Topoisomerase II inhibition
DoxorubicinHCT1168.29Topoisomerase II inhibition
DoxorubicinMCF74.56Topoisomerase II inhibition
Compound AHepG22.38EGFR inhibition; apoptosis induction
Compound BHCT1161.54EGFR inhibition; apoptosis induction
Compound CMCF74.52EGFR inhibition; apoptosis induction

Case Studies

One case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives in vitro against various cancer cell lines. The study found that certain structural modifications significantly enhanced anticancer activity while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM). This selectivity is crucial for developing safer therapeutic agents .

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that derivatives of thiazole, including those similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have been evaluated for their efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study synthesized several thiazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly for compounds with similar structural features to this compound. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Thiazole derivatives have been reported to possess cytotoxic properties against various cancer cell lines, including breast cancer.

Case Study: Anticancer Activity

In vitro studies using human breast adenocarcinoma cell lines (MCF7) demonstrated that certain thiazole-containing compounds exhibited significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, indicating a high affinity for specific receptors involved in tumor growth regulation .

Neurological Applications

Compounds with a benzo[d][1,3]dioxole moiety have shown promise in treating neurological disorders, particularly through inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Case Study: AChE Inhibition

Research has highlighted that derivatives containing similar structural motifs as this compound can inhibit AChE effectively. One study reported an IC50 value of 2.7 µM for a related compound, suggesting strong potential for therapeutic use in managing Alzheimer's disease symptoms through enhanced cholinergic activity .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

ApplicationTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialVarious bacteria & fungiDisruption of cell wall synthesis
AnticancerMCF7 (breast cancer cells)Induction of apoptosis and cell cycle arrest
NeurologicalAChE (Alzheimer's disease)Inhibition of acetylcholinesterase

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Thiazole 3-Chlorobenzylthio Potential antimicrobial/anti-inflammatory activity (inferred from thiazole analogs)
C26 () Acetamide 5-Bromothiophen-2-ylmethyl Bromine enhances halogen bonding; thiophene may alter π-π interactions
8a () Pyridine-Thiadiazole Acetyl, methyl Dual carbonyl groups may enhance hydrogen bonding with targets
B1 () Spirocyclic Oxazolidine Difluorobenzodioxol, trifluoropropyl Fluorination improves metabolic stability and bioavailability
Compound 12 () Thiazolidinedione Chloroacetamide, ethyl linker Thiazolidinedione core associated with antidiabetic activity

Key Observations :

  • Thiazole vs.
  • Fluorinated vs. Chlorinated Substituents: Fluorine in B1 increases stability, while chlorine in the target compound may enhance lipophilicity and membrane permeability .

Substituent Effects on Physicochemical Properties

Compound LogP (Predicted) Melting Point (°C) Solubility
Target Compound ~3.5 (estimated) Not reported Low aqueous solubility (hydrophobic benzodioxole and chlorobenzyl)
SW-C165 () ~3.8 Not reported Similar low solubility due to bromobenzyl group
6 () ~2.9 Not reported Improved solubility from phenylthio group
8a () ~2.5 290 Low solubility (high mp) due to rigid pyridine-thiadiazole core

Key Observations :

  • Chloro- and bromo-substituents increase LogP, favoring membrane penetration but reducing solubility.
  • Polar groups (e.g., triazole in ) improve solubility but may reduce bioavailability .

Key Observations :

  • Carbodiimide-mediated couplings (e.g., EDC) are common for acetamide formation but may require optimization for sterically hindered substrates .
  • Thioether linkages (target compound) often employ nucleophilic substitution or thiol-ene chemistry .

SAR Insights :

  • Electron-Withdrawing Groups : Chlorine (target) vs. bromine (C26) may fine-tune electronic effects on thiazole reactivity.
  • Heterocycle Rigidity : Spirocyclic cores (B1) improve target specificity but reduce synthetic accessibility compared to simpler thiazoles .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole intermediates. Key steps include:

  • Coupling reactions : Use of chloroacetyl chloride or similar reagents to form acetamide linkages under inert conditions (e.g., triethylamine as a base in dioxane at 20–25°C) .
  • Thioether formation : Reaction of thiol-containing intermediates with chlorinated benzyl derivatives, often in solvents like DMF or DMSO, with temperature optimization (e.g., reflux in acetone with anhydrous K₂CO₃) .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Structural confirmation : NMR spectroscopy (¹H/¹³C) to verify aromatic protons and thioether linkages, and mass spectrometry (MS) for molecular weight validation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis to ensure >95% purity .
  • Functional group analysis : FT-IR for identifying carbonyl (C=O) and thioamide (C-S) stretches .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodology :

  • In vitro cytotoxicity : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
  • Enzyme inhibition : Testing against kinases or proteases linked to diseases (e.g., inflammation) via fluorometric assays .
  • Solubility/stability : Kinetic solubility in PBS/DMSO and stability in simulated physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation but require strict moisture control to avoid hydrolysis .
  • Catalyst screening : Transition metals (e.g., CuI) may accelerate coupling steps, while base strength (e.g., NaH vs. Et₃N) influences reaction rates .
  • Computational modeling : Use DFT calculations to predict intermediate stability and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
  • Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
  • Meta-analysis : Compare structural analogs (e.g., benzo[d]thiazole derivatives) to identify activity trends linked to substituents (e.g., chloro vs. methoxy groups) .

Q. How can computational tools elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Simulate binding to putative targets (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite, prioritizing poses with strong hydrogen bonding to the thiazole and acetamide moieties .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR modeling : Corrogate substituent effects (e.g., 3-chlorobenzyl vs. 4-methylbenzyl) on bioactivity using Random Forest or PLS regression .

Q. What advanced techniques validate structural ambiguities in NMR data?

  • Methodology :

  • 2D NMR : HSQC and HMBC to resolve overlapping aromatic signals and confirm connectivity between the benzo[d][1,3]dioxole and thiazole rings .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbonyl carbons in complex spectra .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOH/water) .

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